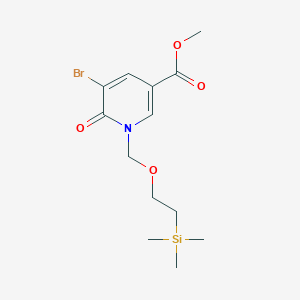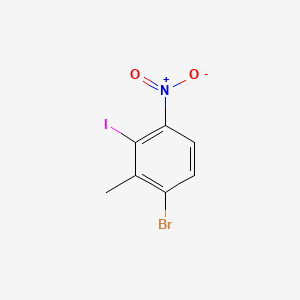
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a dimethoxybenzyl group, and an amine group attached to the thiadiazole ring.
Preparation Methods
The synthesis of 4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine typically involves the reaction of 4-chlorobenzylamine with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazol-3-amine can be compared with other similar compounds, such as:
4-Chloro-n-(2,4-dimethoxybenzyl)-1,2,5-thiadiazole: Lacks the amine group, which may affect its reactivity and biological activity.
2,4-Dimethoxybenzyl-1,2,5-thiadiazol-3-amine: Lacks the chloro group, which may influence its chemical properties and applications.
4-Chloro-1,2,5-thiadiazol-3-amine: Lacks the dimethoxybenzyl group, which may alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClN3O2S |
|---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
4-chloro-N-[(2,4-dimethoxyphenyl)methyl]-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C11H12ClN3O2S/c1-16-8-4-3-7(9(5-8)17-2)6-13-11-10(12)14-18-15-11/h3-5H,6H2,1-2H3,(H,13,15) |
InChI Key |
ZWNCZYLSGMRNGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NSN=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13913140.png)
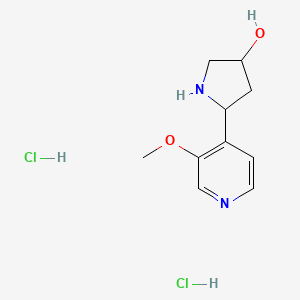
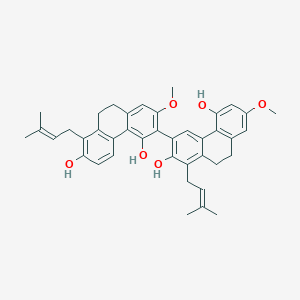
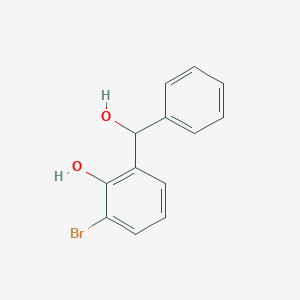
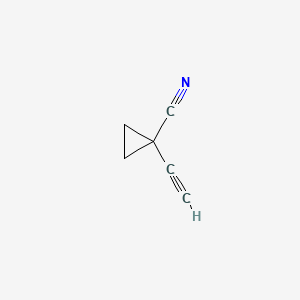
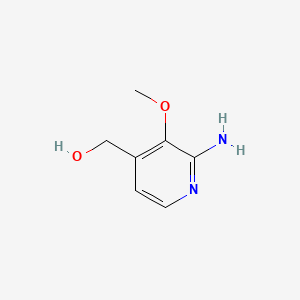
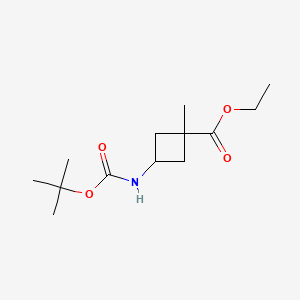
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2,7-Diazaspiro[4.5]decane-6,8-dione](/img/structure/B13913202.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
